H-Ala-Ala-pNA hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

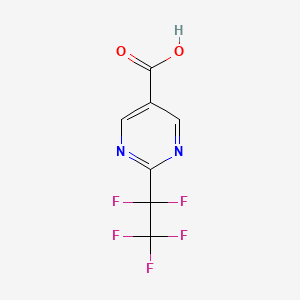

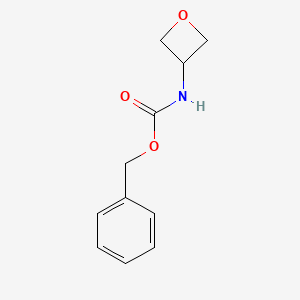

H-Ala-Ala-pNA hydrochloride, also known as AAA-pNA, is a chromogenic substrate for porcine pancreatic elastase and for astacin, a crayfish zinc-endopeptidase . It is a synthetic compound with a molecular weight of 387.82 .

Molecular Structure Analysis

The molecular formula of H-Ala-Ala-pNA hydrochloride is C15H22ClN5O5 . The InChI string representation is InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H/t8-,9-,10-;/m0./s1 .

Physical And Chemical Properties Analysis

The molecular weight of H-Ala-Ala-pNA hydrochloride is 387.82 . The compound has a density of 1.35g/cm3 . The boiling point is 443.4ºC at 760mmHg . The exact mass is 209.08000, and the compound has a LogP value of 2.17700 .

Scientific Research Applications

Food Protein Hydrolysis

The compound is used in the characterization of the recombinant exopeptidases PepX and PepN from Lactobacillus helveticus ATCC 12046, which are important for food protein hydrolysis . The enzymes exhibit a clear synergistic effect in casein hydrolysis studies, increasing the relative degree of hydrolysis by approximately 132% .

Substrate for Porcine Pancreatic Elastase

H-Ala-Ala-Ala-pNA hydrochloride is a chromogenic substrate for porcine pancreatic elastase . This application is particularly useful in studying the activity and function of this enzyme.

Substrate for Astacin

In addition to being a substrate for porcine pancreatic elastase, H-Ala-Ala-Ala-pNA hydrochloride also serves as a substrate for astacin, a crayfish zinc-endopeptidase .

Substrate for Microsomal Aminopeptidase

L-Alanine-4-nitroanilide is used as a substrate to determine alanine aminopeptidase (AAP) activity . It is chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .

Determining Activity of Aminopeptidase in Intestinal Segments

L-Alanine 4-nitroanilide hydrochloride has been used to determine the activity of aminopeptidase in the intestinal segments and small intestine (jejunum and ileum) .

Gram Staining

Significant L-alanine aminopeptidase activity is specific to gram-negative microbes. Therefore, H-Ala-pNAHCl can be used in support of evidence that an organism is gram-positive or gram-negative .

Substrate for Elastase Activity in Lyophilized Earthworm Fibrinolytic Enzymes

N-Succinyl-Ala-Ala-Ala-p-nitroanilide, a similar compound, is used for screening elastase activity in lyophilized earthworm fibrinolytic enzymes .

Quantifying Elastase Activity in Sheep Milk

N-Succinyl-Ala-Ala-Ala-p-nitroanilide is also used for quantifying elastase activity in sheep milk .

Mechanism of Action

Target of Action

The primary target of H-Ala-Ala-pNA hydrochloride, also known as L-Alanyl-L-alanine 4-nitroanilide hydrochloride, is the enzyme Alanine Aminopeptidase (AAP) . This enzyme is localized in bacterial cell walls and is responsible for the cleavage of L-alanine from various peptides .

Mode of Action

H-Ala-Ala-pNA hydrochloride interacts with its target, AAP, by serving as a substrate for the enzyme . The compound is split by AAP into L-alanine and 4-nitroaniline . The latter compound causes bacterial suspensions to turn yellow .

Biochemical Pathways

The biochemical pathway affected by H-Ala-Ala-pNA hydrochloride involves the cleavage of L-alanine from various peptides, a process catalyzed by AAP . This process is part of the broader protein degradation pathway in bacteria.

Result of Action

The action of H-Ala-Ala-pNA hydrochloride results in the production of L-alanine and 4-nitroaniline . The presence of 4-nitroaniline, which turns bacterial suspensions yellow, can be used as an indicator of the activity of AAP .

Safety and Hazards

H-Ala-Ala-pNA hydrochloride should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation when handling the compound . The compound should be stored at temperatures below -20°C .

properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJWMSXXZASOLW-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-pNA hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

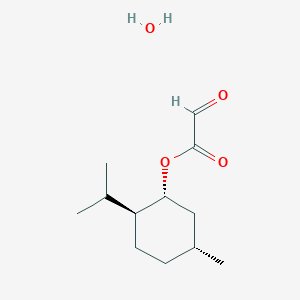

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)

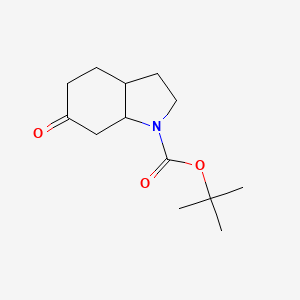

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324407.png)

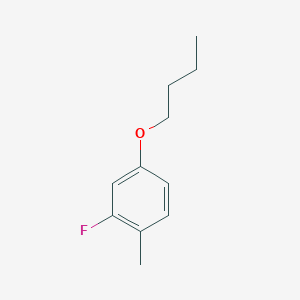

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)